REACTION_CXSMILES
|
FC(F)(F)C([N:5]1[CH2:13][CH2:12][CH:8]([C:9](O)=[O:10])[CH2:7][CH2:6]1)=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH2:18][NH:17]1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C.C([O-])([O-])=O.[K+].[K+]>ClCCl.CO>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH2:18][N:17]1[C:9]([CH:8]1[CH2:12][CH2:13][NH:5][CH2:6][CH2:7]1)=[O:10] |f:5.6.7|
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Name
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|
Quantity
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2.56 g
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Type
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reactant
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Smiles
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FC(C(=O)N1CCC(C(=O)O)CC1)(F)F
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Name
|
|
Quantity
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1.82 g
|
Type
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reactant
|
Smiles
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C1NCCC2=CC=CC=C12
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Name
|
|
Quantity
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2.63 g
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Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
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1.38 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with water
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase was dried over MgSO4
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Type
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CUSTOM
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Details
|
purified by column chromatography (40/60 EtOAc/hexanes)
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Type
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CUSTOM
|
Details
|
The solid obtained
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Type
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CUSTOM
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Details
|
After evaporation of MeOH
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Type
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CUSTOM
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Details
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the residue was partitioned between dichloromethane and basic water
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Type
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CUSTOM
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Details
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Evaporation of the organic phase
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Name
|
|
Type
|
product
|
Smiles
|
C1N(CCC2=CC=CC=C12)C(=O)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |